molecular formula C9H16N6O B12478198 N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide

N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide

Cat. No.: B12478198
M. Wt: 224.26 g/mol
InChI Key: FHYKKEOEFQLLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of dimethylamino and ethylamino groups attached to the triazine ring, along with an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with dimethylamine and ethylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reaction conditions include solvents like dichloromethane or acetonitrile and moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazine compounds.

Scientific Research Applications

N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H16N6O

Molecular Weight

224.26 g/mol

IUPAC Name

N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide

InChI

InChI=1S/C9H16N6O/c1-5-10-7-12-8(11-6(2)16)14-9(13-7)15(3)4/h5H2,1-4H3,(H2,10,11,12,13,14,16)

InChI Key

FHYKKEOEFQLLCI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C)C)NC(=O)C

Origin of Product

United States

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